molecular formula C8H13N3 B13605496 5-(Azetidin-2-yl)-1-ethyl-1h-imidazole

5-(Azetidin-2-yl)-1-ethyl-1h-imidazole

Cat. No.: B13605496
M. Wt: 151.21 g/mol
InChI Key: UEDMUOFMPNXGGK-UHFFFAOYSA-N
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Description

5-(Azetidin-2-yl)-1-ethyl-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-2-yl)-1-ethyl-1H-imidazole typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized via the reaction of a suitable amine with a halogenated compound, followed by cyclization using a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-2-yl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

5-(Azetidin-2-yl)-1-ethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(Azetidin-2-yl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may act on nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, including potential antidepressant and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-2-yl)-1-ethyl-1H-imidazole is unique due to its combined azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-(azetidin-2-yl)-1-ethylimidazole

InChI

InChI=1S/C8H13N3/c1-2-11-6-9-5-8(11)7-3-4-10-7/h5-7,10H,2-4H2,1H3

InChI Key

UEDMUOFMPNXGGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CCN2

Origin of Product

United States

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